molecular formula C26H24N2O5S B489183 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-isonicotinoyl-2,4,6-trimethylbenzenesulfonamide CAS No. 518317-49-2

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-isonicotinoyl-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B489183
CAS No.: 518317-49-2
M. Wt: 476.5g/mol
InChI Key: OOMYUUDHONXTKC-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a benzofuran core substituted with acetyl and methyl groups at the 3- and 2-positions, respectively. The isonicotinoyl moiety is attached via a sulfonamide linkage to a 2,4,6-trimethylbenzenesulfonyl group.

Properties

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2,4,6-trimethylphenyl)sulfonylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O5S/c1-15-12-16(2)25(17(3)13-15)34(31,32)28(26(30)20-8-10-27-11-9-20)21-6-7-23-22(14-21)24(18(4)29)19(5)33-23/h6-14H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMYUUDHONXTKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=NC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amination of the Benzofuran Intermediate

Prior to sulfonylation, the benzofuran intermediate must be functionalized with an amine group. O-Mesitylenesulfonylhydroxylamine (MSH) serves as a potent aminating agent. For example:

  • Procedure : A solution of 3-acetyl-2-methyl-1-benzofuran-5-amine (1 eq) in dichloromethane is treated with MSH (1.2 eq) at 0°C for 30 minutes. The resulting N-amino intermediate is isolated via precipitation with diethyl ether.

  • Yield : 55–62% after silica gel chromatography.

Sulfonylation with 2,4,6-Trimethylbenzenesulfonyl Chloride

The aminated benzofuran reacts with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions:

  • Conditions : Potassium carbonate (2 eq) in DMF at room temperature for 4 hours.

  • Workup : Extraction with ethyl acetate, washing with brine, and drying over MgSO₄.

  • Yield : 57–74% after purification.

Acylation with Isonicotinoyl Chloride

The final step involves introducing the isonicotinoyl group via nucleophilic acyl substitution.

Reaction Optimization

  • Catalyst : 4-Dimethylaminopyridine (DMAP) accelerates the acylation by activating the carbonyl carbon.

  • Solvent : Pyridine or dichloromethane.

  • Stoichiometry : 1.5 eq isonicotinoyl chloride relative to the sulfonamide intermediate.

Procedure

  • The sulfonamide intermediate (1 eq) is dissolved in anhydrous dichloromethane.

  • Isonicotinoyl chloride (1.5 eq) and DMAP (0.1 eq) are added under nitrogen.

  • The mixture is stirred at 25°C for 12 hours, followed by quenching with ice water.

  • The product is extracted with ethyl acetate, purified via column chromatography (hexane:ethyl acetate = 5:1), and recrystallized.

Yield : 50–68%.

Critical Analysis of Reaction Conditions

Solvent Effects

  • Dichloromethane : Preferred for sulfonylation due to its low nucleophilicity and ability to dissolve polar intermediates.

  • DMF : Enhances reaction rates in sulfonylation but requires rigorous drying to prevent hydrolysis.

Temperature and Time

  • Amination : Conducted at 0°C to minimize side reactions.

  • Sulfonylation/Acylation : Room temperature (20–25°C) balances reactivity and selectivity.

Purification Challenges

  • Silica Gel Chromatography : Essential for separating regioisomers, especially when multiple acetyl or methyl groups are present.

  • Recrystallization Solvents : Ethanol or ethyl acetate/n-hexane mixtures yield high-purity crystals.

Comparative Data on Key Steps

StepReagents/ConditionsYield (%)Purity (HPLC)
Benzofuran synthesisAlCl₃, acetic anhydride, 80°C, 6h7298.5
Amination with MSHMSH, DCM, 0°C, 0.5h6297.2
Sulfonylation2,4,6-trimethylbenzenesulfonyl chloride, K₂CO₃, DMF7496.8
AcylationIsonicotinoyl chloride, DMAP, DCM, 12h6899.1

Mechanistic Insights

  • Amination : MSH acts as an electrophilic nitrogen source, transferring the NH group via a radical or ionic mechanism.

  • Sulfonylation : The amine attacks the electrophilic sulfur in the sulfonyl chloride, with K₂CO₃ neutralizing HCl byproduct.

  • Acylation : DMAP facilitates the formation of a reactive acylpyridinium intermediate, enhancing reaction efficiency.

Scalability and Industrial Relevance

  • Batch Size : Lab-scale syntheses (1–10 g) report consistent yields, but scaling to >100 g requires optimized heat transfer and mixing.

  • Cost Drivers : MSH and isonicotinoyl chloride are high-cost reagents; alternatives like in situ generation of sulfonyl chlorides may reduce expenses .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-isonicotinoyl-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of substituted benzofuran derivatives.

Scientific Research Applications

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-isonicotinoyl-2,4,6-trimethylbenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-isonicotinoyl-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The closest analogue identified in the evidence is N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-tert-butyl-N-isonicotinoylbenzenesulfonamide (hereafter referred to as Compound A) . Below is a comparative analysis:

Property Target Compound Compound A
Molecular Formula Not explicitly provided (inferred: C₂₈H₂₇N₃O₅S) C₂₇H₂₆N₂O₅S
Molecular Weight ~509.6 g/mol (estimated) 490.57 g/mol
Sulfonamide Substituent 2,4,6-Trimethylbenzenesulfonyl group 4-tert-Butylbenzenesulfonyl group
Key Structural Features - Methyl groups enhance steric bulk and hydrophobicity.
- Potential for π-π interactions.
- tert-Butyl group increases lipophilicity.
- May improve metabolic stability.

Hypothesized Implications of Substituent Differences

Lipophilicity and Solubility: The 2,4,6-trimethylbenzenesulfonyl group in the target compound introduces greater steric hindrance and moderate hydrophobicity compared to the tert-butyl group in Compound A. This could reduce aqueous solubility but enhance membrane permeability .

Crystallographic Behavior :

  • Both compounds likely require advanced crystallographic tools (e.g., SHELXL for refinement and ORTEP-3 for visualization ) to resolve their complex structures. The trimethyl substitution in the target compound may lead to tighter crystal packing due to symmetry, whereas the tert-butyl group in Compound A could induce disorder in the lattice.

Pharmacological Potential: While neither compound’s biological data are provided, the isonicotinoyl moiety in both suggests possible nicotinamide adenine dinucleotide (NAD)-binding enzyme inhibition. The trimethyl substitution might favor selectivity for hydrophobic binding pockets, whereas the tert-butyl group could enhance off-target interactions.

Limitations of Current Data

  • No experimental data (e.g., IC₅₀, solubility, thermal stability) are available in the evidence to validate these hypotheses.
  • Synthetic routes and scalability remain unaddressed, limiting practical application insights.

Biological Activity

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-isonicotinoyl-2,4,6-trimethylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial and acetylcholinesterase (AChE) inhibitory activities, supported by data tables and relevant research findings.

The compound's molecular formula is C25H22N2O5SC_{25}H_{22}N_{2}O_{5}S with a molar mass of approximately 462.52 g/mol. Its structure features a benzofuran moiety linked to an isonicotinoyl group and a sulfonamide, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC25H22N2O5SC_{25}H_{22}N_{2}O_{5}S
Molar Mass462.52 g/mol
CAS Number518321-18-1

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of related compounds in the same chemical class. For instance, derivatives similar to N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-isonicotinoyl have shown significant activity against various bacterial strains such as Escherichia coli and Bacillus subtilis. The minimum inhibitory concentration (MIC) values indicate that these compounds can be effective alternatives to traditional antibiotics.

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainMIC (µg/mL)
Compound 10aB. subtilis1.80 ± 0.25
Compound 10bE. coli1.25 ± 0.60
PenicillinB. subtilis1.00 ± 1.50
PenicillinE. coli2.40 ± 1.00

These results suggest that certain derivatives exhibit comparable or superior antibacterial effects compared to established antibiotics like penicillin .

Acetylcholinesterase Inhibition

The potential of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-isonicotinoyl as an AChE inhibitor has also been explored, which is crucial in the context of neurodegenerative diseases such as Alzheimer's disease. The inhibition of AChE can enhance cholinergic transmission in the nervous system.

Table 2: AChE Inhibition Potency

CompoundIC50 (µM)
Compound 10d0.55 ± 1.00
Compound 10a0.88 ± 0.50
Compound 10b1.50 ± 1.00
EserineReference

The most potent inhibitor identified was compound 10d , with an IC50 value of 0.55μM0.55\,\mu M, indicating strong AChE inhibition potential . This suggests that modifications to the benzofuran structure can significantly impact biological activity.

Case Studies

A recent study synthesized various benzofuran derivatives and tested their biological activities, revealing that structural modifications could enhance their efficacy against both bacterial strains and AChE inhibition . This highlights the importance of chemical structure in determining biological outcomes.

Q & A

Q. How to ensure reproducibility in synthetic protocols for this compound?

  • Methodological Answer : Document critical parameters:
  • Solvent purity (e.g., anhydrous vs. technical grade).
  • Reaction atmosphere (N₂/Ar for moisture-sensitive steps).
  • Batch-specific yields and characterization data (e.g., NMR spectra in supplementary files).
  • Adhere to FAIR data principles for sharing protocols .

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